5-Methoxybenzofuran is an organic compound with the molecular formula C₉H₈O₂. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. The presence of a methoxy group (-OCH₃) at the 5-position of the benzofuran ring contributes to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its interesting structural features and potential applications.
Research indicates that 5-methoxybenzofuran exhibits various biological activities. Its derivatives have been studied for their potential pharmacological effects, including:
The synthesis of 5-methoxybenzofuran can be achieved through several methods:
5-Methoxybenzofuran has several applications across different fields:
Studies on the interactions of 5-methoxybenzofuran with various biological targets have revealed insights into its mechanism of action. Molecular docking studies suggest that it may interact with specific enzymes or receptors involved in disease processes. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic potential.
Several compounds share structural similarities with 5-methoxybenzofuran. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzofuran | Basic structure without substituents | Lacks functional groups that enhance activity |
6-Methoxybenzofuran | Methoxy group at the 6-position | Different positioning affects reactivity |
5-Hydroxybenzofuran | Hydroxyl group instead of methoxy | Altered solubility and reactivity |
5-Methylbenzofuran | Methyl group at the 5-position | Potentially different biological activities |
The uniqueness of 5-methoxybenzofuran lies in its specific methoxy substitution pattern, which influences its reactivity and biological properties compared to these similar compounds.
One-pot synthetic routes have emerged as efficient methods for constructing the benzofuran core. Pirouz et al. demonstrated a heteroannulation strategy using benzoquinone (BQ) and cyclohexenone derivatives under acetic acid catalysis, yielding 5-methoxybenzofuran derivatives in refluxing toluene. The mechanism involves [3+2] cycloaddition followed by dehydration and aromatization, achieving yields of 60–75% without coupling reagents. Similarly, Konishi et al. developed a regioselective bromination and lithiation sequence starting from 5-hydroxybenzofuran, enabling programmable substitution patterns (Scheme 1).
Key Reaction Conditions:
Transition-metal catalysts play a pivotal role in functionalizing the benzofuran nucleus. Ai et al. reported a copper-catalyzed intramolecular O–H/C–H coupling using Cs₂CO₃ and pyridine, synthesizing thiophene-substituted benzofurans with 85–91% yields. Reddy’s group utilized a Pd/Cu bimetallic system for Sonogashira coupling between iodophenols and terminal alkynes, yielding antitubercular benzofuran derivatives (84–91% yields). Ruthenium complexes, such as the pincer ligand system described by Fang et al., enabled regioselective C–H silylation of 5-methoxybenzofuran, producing trisiloxane derivatives in 95% yield.
Comparative Catalytic Systems:
Catalyst | Reaction Type | Yield (%) | Application | Reference |
---|---|---|---|---|
CuI/Cs₂CO₃ | O–H/C–H coupling | 85–91 | Photovoltaics | |
Pd/Cu | Sonogashira coupling | 84–91 | Antitubercular agents | |
Ru-pincer | C–H silylation | 95 | Siloxane functionalization |
Regioselectivity is critical for installing substituents at specific positions. Chiba et al. achieved ortho-bromination of 5-hydroxybenzofuran using N-bromosuccinimide (NBS) and iPr₂NH, followed by methoxy group protection and lithiation to afford 4-substituted derivatives. A cascade reaction between nitroepoxides and salicylaldehydes under catalyst-free conditions yielded 2,3-disubstituted benzofurans with 33–84% efficiency, leveraging K₂CO₃/DMF at 110°C.
Regioselective Pathways:
Electrochemical synthesis offers a solvent-free route to benzofuran derivatives. Mohammadlou et al. electrooxidized N,N,N',N'-tetramethylbenzene-1,4-diamine in aqueous phosphate buffer, generating quinone-imine intermediates that reacted with barbituric acids to form benzofurans (65–78% yields). Metaloporphyrin-catalyzed oxidations under mild conditions (25–50°C) further reduce energy consumption and waste.
Green Metrics Comparison:
Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | |
---|---|---|---|---|---|
Electrochemical | H₂O | None | 25 | 65–78 | |
Metaloporphyrin | EtOH | Mn(III) | 50 | 70–82 | |
Heteroannulation | Toluene | AcOH | 110 | 60–75 |
The anticancer potential of 5-methoxybenzofuran derivatives has been extensively investigated through comprehensive cytotoxicity screening programs against various human cancer cell lines [4] [7]. Research has demonstrated that benzofuran-based compounds exhibit significant antiproliferative activities with half maximal inhibitory concentration values ranging from nanomolar to micromolar concentrations across different cancer types [6] [7]. The structural diversity of 5-methoxybenzofuran derivatives allows for optimization of anticancer efficacy through strategic functional group modifications [23] [28].
Structure-activity relationship studies have revealed that the presence of the methoxy group at the 5-position significantly influences the compound's interaction with cellular targets [23] [28]. Derivatives incorporating additional substituents, such as the benzofuran-isatin conjugate designated as compound 5a, have shown remarkable anticancer effects against colorectal adenocarcinoma cell lines including human tumor twenty-nine and SW620 cells [4] [8]. This particular derivative demonstrated concentration-dependent inhibition of cell viability, migration, and invasion processes [4] [8].
Compound Type | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Benzofuran-isatin conjugate (5a) | HT29, SW620 | 5-20 μM | p53 upregulation, apoptosis induction |
3-Methylbenzofuran derivative | A549 | 1.48 μM | Vascular endothelial growth factor receptor-2 inhibition |
Benzofuran chalcone derivative | Various cancer lines | 2-10 μM | Cell cycle arrest |
General 5-methoxybenzofuran derivatives | Multiple cancer lines | 0.5-50 μM | Various mechanisms |
Tubulin polymerization inhibition represents a critical mechanism through which 5-methoxybenzofuran derivatives exert their anticancer effects [6]. The benzofuran scaffold demonstrates exceptional affinity for the colchicine binding site on tubulin, effectively disrupting microtubule dynamics essential for cell division [6]. Specifically, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have shown potent antitubulin activity with half maximal inhibitory concentration values ranging from 0.43 to 1.2 micromolar [6].
Research has identified that the 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan derivative, designated as compound 4t, exhibits the most potent tubulin polymerization inhibition activity [6]. This compound demonstrated half maximal inhibitory concentration values of 0.43 micromolar for tubulin polymerization inhibition, surpassing the activity of combretastatin A-4, a well-established tubulin-targeting agent [6]. The compound's efficacy stems from its ability to bind strongly to the colchicine site on tubulin, preventing normal microtubule assembly [6].
The structure-activity relationship analysis reveals that methyl substitution at the C-3 position of the benzofuran moiety significantly enhances tubulin-targeting activity [6]. Additionally, the presence of an ethoxy group at the C-6 position provides optimal hydrophobic interactions with the tubulin binding pocket [6]. These structural modifications result in compounds that exhibit antiproliferative activities with half maximal inhibitory concentration values ranging from 1.2 to 6.3 nanomolar against various cancer cell lines including L1210, FM3A, Molt/4, CEM, and HeLa cells [6].
5-Methoxybenzofuran derivatives induce apoptosis through multiple cellular pathways, with particular emphasis on mitochondria-dependent mechanisms [8]. The benzofuran-isatin conjugate compound 5a has been extensively studied for its pro-apoptotic properties, demonstrating significant apoptosis induction in colorectal cancer cells [8]. Flow cytometric analysis revealed that this compound increases apoptotic cell populations by 4.0-fold in human tumor twenty-nine cells and 2.5-fold in SW620 cells when administered at 20 micromolar concentrations [8].
The mitochondrial apoptosis pathway represents the primary mechanism through which 5-methoxybenzofuran derivatives induce cell death [8]. Compound 5a significantly downregulates the anti-apoptotic protein Bcl-xl by 50% in human tumor twenty-nine cells and up to 90% in SW620 cells [8]. Simultaneously, the compound upregulates pro-apoptotic proteins including Bax and cytochrome c, leading to increased mitochondrial outer membrane permeability and subsequent apoptosis activation [8].
The compound's apoptotic effects are closely associated with tumor suppressor p53 upregulation, which plays a crucial role in cell cycle regulation and apoptosis induction [8]. Additionally, compound 5a induces cell cycle arrest at different phases depending on the cell type: G1/G0 phase arrest in human tumor twenty-nine cells and G2/M phase arrest in SW620 cells [8]. This differential cell cycle response correlates with the downregulation of cyclin A1 expression, which is involved in S phase entry [8].
Apoptotic Marker | Effect in HT29 Cells | Effect in SW620 Cells | Mechanism |
---|---|---|---|
Bcl-xl (anti-apoptotic) | 50% reduction | 75-90% reduction | Mitochondrial membrane stabilization |
Bax (pro-apoptotic) | 1.75-fold increase | Significant upregulation | Mitochondrial permeabilization |
Cytochrome c | Upregulated | Upregulated | Apoptosome formation |
p53 tumor suppressor | Upregulated | Upregulated | Cell cycle control and apoptosis |
5-Methoxybenzofuran derivatives exhibit significant central nervous system activity through interactions with multiple neurotransmitter systems [13] [19] [21]. The benzofuran scaffold provides an excellent framework for developing compounds that modulate neuronal function through various mechanisms including neurotransmitter receptor binding and enzyme inhibition [19] [21]. These compounds have shown particular promise in addressing neurodegenerative disorders and neurological conditions through their multifaceted pharmacological profiles [19] [21].
The pharmacological characterization of benzofuran derivatives reveals their ability to interact with monoamine transporters and various neurotransmitter receptors [27]. These compounds demonstrate binding affinities for serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor subtype, with binding constants in the micromolar range [27]. Additionally, benzofuran derivatives exhibit interactions with trace amine-associated receptor 1, similar to classic amphetamines, suggesting potential for modulating neurotransmitter systems [27].
Gamma-aminobutyric acid receptor modulation represents a significant mechanism through which 5-methoxybenzofuran derivatives exert central nervous system effects [12] [18]. The benzofuran scaffold can be modified to interact with gamma-aminobutyric acid type A receptors, which are pentameric ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system [12]. These receptors serve as prolific drug targets for treating anxiety, sleep disorders, and epilepsy [12].
Research has demonstrated that benzofuran derivatives can act as allosteric modulators of gamma-aminobutyric acid type A receptors, influencing receptor function through binding at sites distinct from the primary gamma-aminobutyric acid binding site [12]. The modulation of these receptors by benzofuran compounds can result in either positive or negative allosteric effects, depending on the specific structural modifications and binding site occupancy [12].
The neuroprotective effects of benzofuran-2-carboxamide derivatives have been extensively studied using primary cultured rat cortical neuronal cells [21]. Compounds such as 1f and 1j have demonstrated significant protection against N-methyl-D-aspartate-induced excitotoxicity, with compound 1f showing neuroprotective effects comparable to memantine at 30 micromolar concentrations [21]. The structure-activity relationship analysis indicates that methyl substitution at the R2 position and hydroxyl substitution at the R3 position enhance neuroprotective activity [21].
Monoamine oxidase-B inhibition represents a crucial therapeutic strategy for treating neurodegenerative disorders, particularly Parkinson disease [13] [19]. 5-Methoxybenzofuran derivatives have been specifically designed as potential monoamine oxidase-B inhibitors, targeting this enzyme to provide higher dopamine bioavailability and reduce reactive oxygen species formation [13] [19]. The benzofuran scaffold offers excellent opportunities for developing selective monoamine oxidase-B inhibitors with enhanced therapeutic profiles [13] [19].
Research has identified highly potent 5-methoxy benzofuran hybrids containing 2-carbohydrazide and 2-(1,3,4-oxadiazol-2-yl) moieties as selective monoamine oxidase-B inhibitors [13]. Three compounds designated as 3a, 3c, and 3e demonstrated exceptional inhibitory activity with half maximal inhibitory concentration values of 0.051, 0.038, and 0.077 micromolar for monoamine oxidase-A, and 0.048, 0.040, and 0.072 micromolar for monoamine oxidase-B respectively [13]. These compounds exhibit dual inhibition of both monoamine oxidase isoforms, which may provide enhanced therapeutic benefits [13].
Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity | Neuroprotective Activity |
---|---|---|---|---|
3a | 0.051 ± 0.002 | 0.048 ± 0.002 | Dual inhibition | Moderate |
3c | 0.038 ± 0.001 | 0.040 ± 0.001 | Dual inhibition | High |
3e | 0.077 ± 0.003 | 0.072 ± 0.002 | Dual inhibition | Moderate |
3h (catecholic) | Not specified | Highly potent | MAO-B selective | Highest |
Molecular dynamics simulation studies have provided insights into the binding mechanisms of these compounds with monoamine oxidase-B [13]. The simulations reveal that the most potent inhibitors form stable interactions with key amino acid residues in the enzyme active site, contributing to their high inhibitory potency [13]. The incorporation of hydroxy and methoxy groups in the arylhydrazone moiety enhances both the neuroprotective activity and monoamine oxidase-B inhibition [19].
Irritant